Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an iodinated pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an iodinated pyrazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated pyrazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structure suggests it could be used as a building block for molecules with biological activity .
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is not well-documented. its structure suggests it could interact with various molecular targets, potentially through the iodinated pyrazole moiety. This interaction could involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound that lacks the iodinated pyrazole moiety.
N-Boc-4-iodoaniline: Another iodinated compound with a different structure and potentially different reactivity.
Uniqueness
Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and an iodinated pyrazole moiety.
Properties
IUPAC Name |
tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQROSMQDKXVFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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